ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Uniqueness
ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific substituents and the resulting biological activities.
Properties
IUPAC Name |
ethyl 6-acetyl-2-(butanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-4-6-13(20)17-15-14(16(21)22-5-2)11-7-8-18(10(3)19)9-12(11)23-15/h4-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUWKMQAFCSXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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